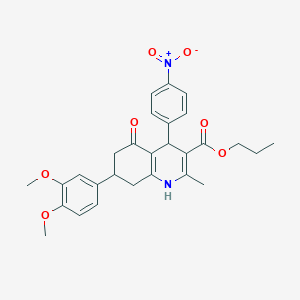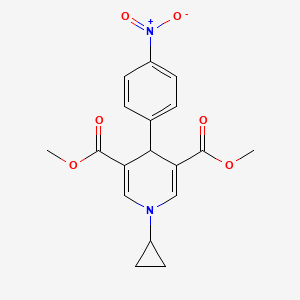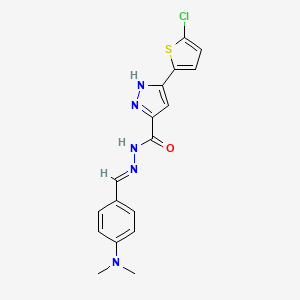![molecular formula C30H30N2O6S B11639689 prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)
prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(3-hidroxi-5-(4-metilfenil)-4-[(2-metil-4-propoxi fenil) carbonil]-2-oxo-2,5-dihidro-1H-pirrol-1-il)-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(3-hidroxi-5-(4-metilfenil)-4-[(2-metil-4-propoxi fenil) carbonil]-2-oxo-2,5-dihidro-1H-pirrol-1-il)-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso típicamente comienza con la preparación de la estructura central del tiazol, seguida de la introducción del pirrol y otros sustituyentes a través de una serie de reacciones de condensación y acoplamiento. Las condiciones de reacción a menudo implican el uso de catalizadores, disolventes y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, garantizar un control de calidad constante e implementar técnicas de purificación eficientes. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(3-hidroxi-5-(4-metilfenil)-4-[(2-metil-4-propoxi fenil) carbonil]-2-oxo-2,5-dihidro-1H-pirrol-1-il)-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo y alqueno se pueden oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes o alcanos.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo, agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas específicas, disolventes y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo carbonilo puede producir un alcohol.
Aplicaciones Científicas De Investigación
El 2-(3-hidroxi-5-(4-metilfenil)-4-[(2-metil-4-propoxi fenil) carbonil]-2-oxo-2,5-dihidro-1H-pirrol-1-il)-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos para tratar diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción del 2-(3-hidroxi-5-(4-metilfenil)-4-[(2-metil-4-propoxi fenil) carbonil]-2-oxo-2,5-dihidro-1H-pirrol-1-il)-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(2-Hidroxi-5-metilfenil)-3-fenil-2-propen-1-ona
- 1-(2-Hidroxi-5-nitrofenil)-3-(2-piridinil)-2-propen-1-ona
- 1-(2-Hidroxi-3,5-dimetilfenil)propan-1-ona
Singularidad
El 2-(3-hidroxi-5-(4-metilfenil)-4-[(2-metil-4-propoxi fenil) carbonil]-2-oxo-2,5-dihidro-1H-pirrol-1-il)-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo destaca por su estructura compleja, que combina múltiples grupos funcionales y anillos aromáticos.
Propiedades
Fórmula molecular |
C30H30N2O6S |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
prop-2-enyl 2-[(3E)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O6S/c1-6-14-37-21-12-13-22(18(4)16-21)25(33)23-24(20-10-8-17(3)9-11-20)32(28(35)26(23)34)30-31-19(5)27(39-30)29(36)38-15-7-2/h7-13,16,24,33H,2,6,14-15H2,1,3-5H3/b25-23+ |
Clave InChI |
SHLRTDKGWHKGKP-WJTDDFOZSA-N |
SMILES isomérico |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C)/O)C |
SMILES canónico |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)


![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)

![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)

